Dichlorobutene

Beschreibung

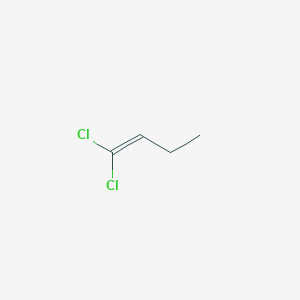

Structure

3D Structure

Eigenschaften

CAS-Nummer |

11069-19-5 |

|---|---|

Molekularformel |

C4H6Cl2 |

Molekulargewicht |

124.99 g/mol |

IUPAC-Name |

1,1-dichlorobut-1-ene |

InChI |

InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h3H,2H2,1H3 |

InChI-Schlüssel |

UAZUEJTXWAXSMA-UHFFFAOYSA-N |

SMILES |

CCC=C(Cl)Cl |

Kanonische SMILES |

CCC=C(Cl)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dichlorobutene via Butadiene Chlorination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dichlorobutenes, crucial intermediates in the production of chloroprene (B89495) and other specialty chemicals. The primary focus is on the direct chlorination of 1,3-butadiene (B125203), detailing both vapor-phase and liquid-phase methodologies. This document consolidates key experimental protocols, quantitative data, and process workflows from established literature and patents to serve as a valuable resource for professionals in chemical research and development.

Core Synthesis Pathway: Butadiene Chlorination

The synthesis of dichlorobutenes from 1,3-butadiene is a cornerstone of industrial organochlorine chemistry, primarily serving as a precursor to chloroprene, the monomer for neoprene.[1][2] The process involves the addition of chlorine to 1,3-butadiene, which principally yields a mixture of two isomeric dichlorobutenes: 3,4-dichloro-1-butene (B1205564) (3,4-DCB) and 1,4-dichloro-2-butene (1,4-DCB), the latter existing as cis and trans isomers.[3][4][5]

The overall process can be summarized in three main stages:

-

Chlorination: 1,3-butadiene is reacted with chlorine in either the vapor or liquid phase to produce a mixture of dichlorobutene isomers.[6][7]

-

Isomerization: The 1,4-dichloro-2-butene isomer is catalytically isomerized to the more synthetically useful 3,4-dichloro-1-butene.[5][8]

-

Purification: The desired 3,4-dichloro-1-butene is separated from the reaction mixture, typically by distillation.[7]

The 3,4-dichloro-1-butene is the key intermediate for chloroprene production through dehydrochlorination.[1][8]

Data Presentation: Reaction Parameters

The following tables summarize the key quantitative data for the vapor-phase and liquid-phase chlorination of 1,3-butadiene, as well as the subsequent isomerization step.

Table 1: Vapor-Phase Chlorination of 1,3-Butadiene

| Parameter | Value | Reference |

| Temperature | 90°C - 400°C | [9][10] |

| Preferred: 240°C - 330°C | [8][11] | |

| Pressure | Atmospheric to 7 bar | [3] |

| Butadiene:Chlorine Molar Ratio | 5:1 to 50:1 | [12] |

| Preferred: 8:1 to 30:1 | [12] | |

| Contact Time | 0.1 to 12 seconds | [10] |

| This compound Yield (based on Chlorine) | 92% - 95.1% | [6][8][9] |

| Selectivity to Dichlorobutenes (based on Butadiene) | 85% - 95% | [3] |

| Typical Product Composition | 40% 3,4-DCB : 60% 1,4-DCB | [4] |

Table 2: Liquid-Phase Chlorination of 1,3-Butadiene

| Parameter | Value | Reference |

| Temperature | 25°C - 100°C | [13] |

| Preferred: 40°C - 60°C | [13][14] | |

| Pressure | Sufficient to maintain liquid phase | [13] |

| Solvent | Butane, pentane, or fluorinated hydrocarbons | [13] |

| Catalyst | Amides (e.g., formamide, 2-pyrrolidone) | [14] |

| Catalyst Concentration | 20 - 200 ppm (based on solvent) | [14] |

| Free Radical Inhibitor | Added to reduce byproduct formation | [13] |

| Inhibitor Concentration | 20 - 80 ppm (based on solvent) | [14] |

| Residence Time | 1.5 to 10 minutes | [14] |

Table 3: Catalytic Isomerization of 1,4-Dichloro-2-butene to 3,4-Dichloro-1-butene

| Parameter | Value | Reference |

| Temperature | 60°C - 120°C | [5] |

| Catalyst | Copper(I) chloride (CuCl) or iron salts | [3][7] |

| Co-catalyst/Promoter | Organic quaternary ammonium (B1175870) chlorides | [7] |

| Pressure | Reduced pressure (50-300 mm Hg) | [7] |

| Selectivity to 3,4-DCB | 95% - 98% | [3] |

Experimental Protocols

The following are generalized experimental protocols derived from the cited literature for the key steps in this compound synthesis.

Vapor-Phase Chlorination of 1,3-Butadiene

Objective: To produce a mixture of this compound isomers from the gas-phase reaction of 1,3-butadiene and chlorine.

Methodology:

-

Reactant Preparation: A significant excess of gaseous 1,3-butadiene is mixed with chlorine gas. The molar ratio of butadiene to chlorine is critical and should be maintained between 5:1 and 50:1 to minimize the formation of higher chlorinated byproducts.[12] In some process configurations, chlorine is premixed with a portion of the butadiene before being introduced into the reactor.[9]

-

Reaction: The reactant gas mixture is fed continuously into a tubular or unpacked reactor.[9][10] The reaction is highly exothermic, and the temperature is maintained between 90°C and 250°C.[9] Temperature control can be achieved by introducing the excess butadiene at multiple points along the reactor to act as a heat transfer medium.[9]

-

Quenching and Product Recovery: The hot effluent gas stream, containing dichlorobutenes, unreacted butadiene, and byproducts like hydrogen chloride and trichlorobutenes, is rapidly cooled in a scrubber-cooler.[9][12] This condenses the dichlorobutenes and a portion of the unreacted butadiene.

-

Separation and Recycling: The liquid product stream is separated from the non-condensable gases. The unreacted butadiene is recovered from the gas stream, purified, and recycled back to the reactor feed.[6][12] The liquid this compound mixture is sent for purification and isomerization.

Liquid-Phase Chlorination of 1,3-Butadiene

Objective: To synthesize dichlorobutenes in a liquid solvent medium, allowing for better temperature control.

Methodology:

-

Reactor Setup: The reaction is conducted in an evaporatively cooled reactor containing a suitable inert solvent, such as butane, pentane, or a fluorinated hydrocarbon.[13] The reactor is equipped for continuous feeding of reactants and removal of the product stream.

-

Catalyst and Inhibitor Addition: A chlorination catalyst (e.g., an amide) and a free-radical inhibitor are added to the solvent in the reactor.[13][14]

-

Reactant Feed: Liquid 1,3-butadiene and gaseous elemental chlorine are continuously fed into the reactor. The reaction temperature is maintained between 25°C and 100°C.[13] The heat of reaction is managed by the boiling of the solvent and unreacted butadiene, with the vapors being condensed and returned to the reactor.[13]

-

Product Removal and Processing: The liquid product stream, containing dichlorobutenes, unreacted butadiene, and solvent, is continuously withdrawn from the reactor. This stream is then fed to a refining column to separate the unreacted butadiene and solvent from the this compound products.[14]

Isomerization of 1,4-Dichloro-2-butene

Objective: To convert the 1,4-dichloro-2-butene isomer into the desired 3,4-dichloro-1-butene.

Methodology:

-

Catalyst Preparation: A catalyst, typically copper(I) chloride, often in combination with a promoter like an organic quaternary ammonium chloride, is charged into a reaction vessel.[3][7]

-

Reaction: The crude this compound mixture from the chlorination step is added to the catalyst. The mixture is heated to between 60°C and 120°C with stirring.[5] The reaction is often carried out under reduced pressure.[7]

-

Separation: The equilibrium between the isomers is continuously shifted towards the desired 3,4-dichloro-1-butene by fractional distillation. The lower boiling point of 3,4-dichloro-1-butene (123°C) compared to 1,4-dichloro-2-butene (155°C) allows for its selective removal from the reaction mixture as it is formed.[3][7] This process can achieve a selectivity of 95-98% for the 3,4-isomer.[3]

Mandatory Visualizations

The following diagrams illustrate the key processes and pathways in the synthesis of this compound and its subsequent conversion to chloroprene.

Caption: Overall synthesis pathway from butadiene to chloroprene.

Caption: Experimental workflow for vapor-phase chlorination.

Caption: Logical relationship of this compound isomer equilibrium.

References

- 1. Chloroprene - Wikipedia [en.wikipedia.org]

- 2. cdn.intratec.us [cdn.intratec.us]

- 3. Manufacturing processes for Chloroprene - Chempedia - LookChem [lookchem.com]

- 4. 3,4-Dichloro-1-butene | C4H6Cl2 | CID 12971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]

- 6. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 7. benchchem.com [benchchem.com]

- 8. globallcadataaccess.org [globallcadataaccess.org]

- 9. US4233252A - Butadiene chlorination process - Google Patents [patents.google.com]

- 10. US2928884A - Chlorination of butadiene - Google Patents [patents.google.com]

- 11. GB1276788A - Improved process for the preparation of dichloro butenes by chlorination of butadiene - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]

- 13. US5077443A - Process for the liquid phase chlorination of 1,3-butadiene - Google Patents [patents.google.com]

- 14. data.epo.org [data.epo.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilic Addition Mechanism in Dichlorobutene Formation

The electrophilic addition of chlorine to 1,3-butadiene (B125203) is a fundamental reaction in organic chemistry, leading to the formation of this compound isomers. These isomers, primarily 3,4-dichloro-1-butene, cis-1,4-dichloro-2-butene, and trans-1,4-dichloro-2-butene, are valuable intermediates in various industrial syntheses, including the production of chloroprene (B89495) and adiponitrile. A thorough understanding of the reaction mechanism, the factors governing product distribution, and the analytical techniques for isomer differentiation is critical for process optimization, quality control, and drug development applications.

The Core Mechanism: Electrophilic Addition

The reaction proceeds via an electrophilic addition mechanism. The initial attack of a chlorine molecule on the π-electron system of 1,3-butadiene can lead to the formation of a resonance-stabilized allylic carbocation.[1][2] This intermediate is a hybrid of two resonance structures, which allows for the subsequent nucleophilic attack by the chloride ion at two different positions, C1 and C3 of the original diene system.[1] This results in the formation of two primary products: the 1,2-addition product (3,4-dichloro-1-butene) and the 1,4-addition product (1,4-dichloro-2-butene).[2]

Kinetic vs. Thermodynamic Control

The distribution of the 1,2- and 1,4-addition products is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.[3][4][5][6][7]

-

Kinetic Control (Low Temperatures): At lower temperatures (e.g., 0°C or below), the reaction is essentially irreversible.[6] The product ratio is determined by the relative rates of formation. The 1,2-addition product, 3,4-dichloro-1-butene, is formed faster because the activation energy for the attack at the secondary carbon of the allylic carbocation is lower.[6][7][8] This makes it the kinetic product.

-

Thermodynamic Control (Higher Temperatures): At higher temperatures (e.g., 40°C), the addition reaction becomes reversible.[6][7] The system can reach equilibrium, and the product ratio is determined by the relative stabilities of the products. The 1,4-addition product, 1,4-dichloro-2-butene (particularly the trans isomer), is more stable due to the more substituted double bond.[7][8][9] Therefore, it is the thermodynamic product and predominates under these conditions.[3][6]

Quantitative Data on Product Distribution

The ratio of this compound isomers is influenced by reaction conditions. Under equilibrium conditions at 100°C in the liquid phase, the mixture consists of approximately 21% 3,4-dichloro-1-butene, 7% cis-1,4-dichloro-2-butene, and 72% trans-1,4-dichloro-2-butene.[10] The vapor phase above this liquid has a different composition: 52% 3,4-dichloro-1-butene, 6% cis-1,4-dichloro-2-butene, and 42% trans-1,4-dichloro-2-butene, reflecting the different boiling points of the isomers.[10]

| Isomer | Structure | Addition Type | Control | Boiling Point (°C) | % in Liquid (100°C)[10] | % in Vapor (100°C)[10] |

| 3,4-Dichloro-1-butene | CH₂=CH-CHCl-CH₂Cl | 1,2-Addition | Kinetic | 123.4 | 21 | 52 |

| cis-1,4-Dichloro-2-butene | ClCH₂-CH=CH-CH₂Cl | 1,4-Addition | Thermodynamic | 155 | 7 | 6 |

| trans-1,4-Dichloro-2-butene | ClCH₂-CH=CH-CH₂Cl | 1,4-Addition | Thermodynamic | 145 | 72 | 42 |

Table 1: Properties and Distribution of this compound Isomers.

Experimental Protocols

This protocol describes a continuous process for the liquid-phase chlorination of 1,3-butadiene.

-

Reactor Setup: An evaporatively cooled reactor is used, suitable for maintaining a constant temperature during the exothermic reaction.

-

Reactant Feed: Elemental chlorine and 1,3-butadiene are fed into the reactor containing a suitable solvent (e.g., butane, pentane, or a fluorinated solvent).[11] A free-radical inhibitor is often added to suppress unwanted side reactions.[11]

-

Catalyst: A chlorination catalyst may be added to increase the reaction rate and yield of dichlorobutenes.[11]

-

Reaction Conditions: The reaction is conducted at a temperature between 25°C and 100°C (preferably 40-60°C).[11][12] The pressure is maintained to keep the reaction mixture at its boiling point within this temperature range.[11]

-

Heat Removal: The heat of reaction is removed by the vaporization of the solvent and unreacted 1,3-butadiene. These vapors are condensed and returned to the reactor.[11]

-

Product Isolation: The reaction effluent, containing the this compound isomers, unreacted butadiene, and solvent, is fed to a refining column for separation.[12]

GC-MS is a powerful technique for the separation and identification of volatile this compound isomers.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used. A non-polar capillary column (e.g., DB-5ms) is suitable for separation.[13]

-

Sample Preparation: Dilute the this compound isomer mixture in a volatile solvent like hexane (B92381) or methanol.[13]

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C[13]

-

Mass Range: Scan from m/z 40-200.

-

-

Data Analysis: The isomers are separated based on their retention times. Mass spectrometry provides fragmentation patterns that, combined with the retention data, allow for confident identification. All isomers have the same molecular weight (124.99 g/mol ), but their fragmentation can differ.[13] The presence of two chlorine atoms results in characteristic isotopic patterns (M, M+2, M+4) for the molecular ion and chlorine-containing fragments.[13]

| Isomer | Relative Retention Time[13] | Key Mass Fragments (m/z)[13] |

| 3,4-Dichloro-1-butene | Lowest | 89, 75, 53 |

| cis-1,4-Dichloro-2-butene | Intermediate | 89, 75, 53 |

| trans-1,4-Dichloro-2-butene | Highest | 89, 75, 53 |

Table 2: Representative GC-MS Data for this compound Isomers.

NMR spectroscopy is invaluable for the definitive structural elucidation of the this compound isomers.

-

Sample Preparation: Dissolve 10-20 mg of the isomer mixture or isolated isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[13]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.[13]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Analysis: The number of signals in the ¹³C NMR spectrum can distinguish the 1,4-isomers (2 signals due to symmetry) from the 3,4-isomer (4 signals).[13] The coupling constants of the vinylic protons in the ¹H NMR spectrum can differentiate between the cis and trans configurations of the 1,4-isomers.[13]

Experimental Workflow for Isomer Analysis

A systematic approach combining multiple analytical techniques is recommended for the unambiguous identification and quantification of this compound isomers.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. fiveable.me [fiveable.me]

- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 5. jackwestin.com [jackwestin.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US5077443A - Process for the liquid phase chlorination of 1,3-butadiene - Google Patents [patents.google.com]

- 12. data.epo.org [data.epo.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Isomers of Dichlorobutene (C4H6Cl2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of dichlorobutene (C4H6Cl2), a class of chlorinated hydrocarbons with significant applications as intermediates in organic synthesis. This document details the identification, physical and spectroscopic properties, and synthetic methodologies for these isomers, presenting data in a clear and accessible format to support research and development activities.

Introduction to the Structural Isomers of this compound

The molecular formula C4H6Cl2 represents a variety of structural isomers, including acyclic (straight-chain and branched-chain) and cyclic compounds. These isomers exhibit distinct physical, chemical, and spectroscopic properties due to the different arrangements of their atoms and the location of the double bond and chlorine substituents. The primary acyclic isomers are derived from the chlorination of 1,3-butadiene (B125203) and include 1,4-dichloro-2-butene, 3,4-dichloro-1-butene (B1205564), and 1,2-dichloro-2-butene.[1][2] Cyclic isomers include derivatives of cyclobutane (B1203170) and cyclopropane (B1198618).

Isomer Identification and Classification

The structural isomers of this compound (C4H6Cl2) can be systematically classified based on their carbon skeleton (acyclic or cyclic) and the position of the double bond and chlorine atoms.

Acyclic Isomers

These isomers possess a four-carbon chain with one double bond. They can be further categorized as straight-chain or branched-chain.

Straight-Chain Isomers:

-

1,2-Dichloro-2-butene: Exists as (E) and (Z) geometric isomers.[3]

-

1,3-Dichloro-2-butene: Exists as (E) and (Z) geometric isomers.[4]

-

1,4-Dichloro-2-butene: Exists as cis (Z) and trans (E) geometric isomers.[2]

-

2,3-Dichloro-2-butene: Does not exhibit geometric isomerism due to the substitution pattern on the double bond.

-

3,4-Dichloro-1-butene: A key intermediate in the production of chloroprene.[2]

-

1,1-Dichloro-2-butene: Exists as (E) and (Z) geometric isomers.

-

2,3-Dichloro-1-butene [5]

-

3,3-Dichloro-1-butene [6]

Branched-Chain Isomers:

-

1,2-Dichloro-3-methyl-1-propene

-

1,3-Dichloro-2-methyl-1-propene

-

1,1-Dichloro-3-methyl-1-propene

-

3,3-Dichloro-2-methyl-1-propene

Cyclic Isomers

These isomers contain a cyclopropane or cyclobutane ring structure.

Cyclobutane Derivatives:

-

1,1-Dichlorocyclobutane

-

cis-1,2-Dichlorocyclobutane[7]

-

cis-1,3-Dichlorocyclobutane

-

trans-1,3-Dichlorocyclobutane

Cyclopropane Derivatives:

-

1,1-Dichloro-2-methylcyclopropane

-

cis-1,2-Dichloro-1-methylcyclopropane

-

trans-1,2-Dichloro-1-methylcyclopropane

-

cis-1,2-Dichloro-3-methylcyclopropane

-

trans-1,2-Dichloro-3-methylcyclopropane

-

(Dichloromethyl)cyclopropane[9]

-

1-Chloro-1-(chloromethyl)cyclopropane

-

cis-1-Chloro-2-(chloromethyl)cyclopropane

-

trans-1-Chloro-2-(chloromethyl)cyclopropane

The following diagram illustrates the classification of this compound isomers.

Caption: Logical relationship of this compound isomer classes.

Quantitative Data Presentation

Physical Properties of Acyclic this compound Isomers

| Isomer | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| (E)-1,2-Dichloro-2-butene | 15224-29-0 | ~100 | ~1.14 | - |

| (Z)-1,3-Dichloro-2-butene | 926-57-8 | 125-129 | 1.16 | 1.4690 |

| cis-1,4-Dichloro-2-butene | 1476-11-5 | 152 | 1.188 (at 25°C) | 1.489 |

| trans-1,4-Dichloro-2-butene | 110-57-6 | 125.5 | 1.13 | - |

| 2,3-Dichloro-2-butene | 1587-29-7 | 97-99 (at 680 mmHg) | 1.1416 | 1.4582 |

| 3,4-Dichloro-1-butene | 760-23-6 | 123 | 1.15 (at 25°C) | 1.4658 |

| 3,3-Dichlorobut-1-ene | 38585-77-2 | - | - | - |

Note: Data is presented at standard conditions unless otherwise specified. A dash (-) indicates that data was not found in the searched literature.

Spectroscopic Data of Acyclic this compound Isomers

| Isomer | 1H NMR (δ, ppm in CDCl3) | 13C NMR (δ, ppm in CDCl3) | Key IR Absorptions (cm-1) |

| cis-1,4-Dichloro-2-butene | ~5.8 (m, 2H), ~4.1 (d, 4H) | - | - |

| trans-1,4-Dichloro-2-butene | ~5.9 (m, 2H), ~4.0 (d, 4H) | - | ~965 (C-H out-of-plane bend) |

| 3,4-Dichloro-1-butene | ~5.9 (m, 1H), ~5.4 (m, 2H), ~4.6 (m, 1H), ~3.7 (m, 2H) | Four distinct signals | Characteristic terminal alkene absorptions |

| (E)-1,3-Dichloro-2-butene | - | - | - |

| (Z)-1,3-Dichloro-2-butene | - | 136.47, 123.48, 39.80, 20.94 | - |

Note: Chemical shifts are approximate and can vary based on experimental conditions. A dash (-) indicates that specific data was not found in the searched literature.[2]

Experimental Protocols

Synthesis of this compound Isomers

The primary industrial method for synthesizing a mixture of this compound isomers is the chlorination of 1,3-butadiene.[1] This reaction typically yields a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene (both cis and trans isomers).

General Protocol for Chlorination of 1,3-Butadiene:

-

Reaction Setup: A solution of 1,3-butadiene in an inert solvent (e.g., dichloromethane) is prepared in a jacketed reactor equipped with a stirrer, a gas inlet, and a condenser.

-

Chlorination: Gaseous chlorine is bubbled through the solution at a controlled rate while maintaining a low temperature (typically below 0°C) to manage the exothermic reaction.

-

Work-up: After the reaction is complete, the solvent is removed by distillation to yield a crude mixture of this compound isomers.

-

Separation: The individual isomers can be separated by fractional distillation based on their boiling point differences.

The following diagram illustrates a general workflow for the synthesis and separation of this compound isomers.

Caption: General workflow for this compound synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 10-20 mg of the this compound isomer in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl3) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[2]

-

1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a 90° pulse width and a relaxation delay of at least 5 seconds for quantitative analysis.[2]

-

13C NMR Acquisition: Acquire a proton-decoupled spectrum with a relaxation delay of 2-5 seconds.[2]

-

Data Processing: Process the raw data, reference the spectra to the TMS signal (0.00 ppm), and analyze the chemical shifts, coupling constants, and integration.[2]

Infrared (IR) Spectroscopy:

-

Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[2]

-

Data Acquisition: Record the spectrum using a standard FT-IR spectrometer over the range of 4000-400 cm-1.

-

Data Analysis: Identify characteristic absorption bands, particularly in the fingerprint region (1500-400 cm-1), to differentiate between isomers. The C-H out-of-plane bending region is particularly useful for distinguishing cis and trans isomers of 1,4-dichloro-2-butene.[2]

The following diagram outlines the workflow for spectroscopic differentiation of this compound isomers.

Caption: Workflow for isomer differentiation.

Conclusion

The structural isomers of this compound (C4H6Cl2) represent a diverse group of compounds with significant utility in chemical synthesis. A thorough understanding of their individual properties is crucial for their effective application in research and development. This guide provides a foundational repository of information on the identification, properties, and synthesis of these isomers, intended to facilitate further investigation and application by professionals in the field. The provided experimental protocols offer a starting point for the synthesis and characterization of these valuable chemical intermediates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy (E)-1,2-Dichloro-2-butene (EVT-1194920) | 15224-29-0 [evitachem.com]

- 4. 1,3-Dichloro-2-butene | C4H6Cl2 | CID 13556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dichloro-1-butene | C4H6Cl2 | CID 110944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,3-Dichlorobut-1-ene | C4H6Cl2 | CID 642182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. isomers of dichlorocyclobutane | Filo [askfilo.com]

- 8. trans-1,2-Dichlorocyclobutane | C4H6Cl2 | CID 54085055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dichloromethylcyclopropane | C4H6Cl2 | CID 14175395 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dichloro-1-butene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 3,4-dichloro-1-butene (B1205564). It details the primary synthesis and purification methodologies, analytical procedures for characterization, and known industrial applications. While direct applications in drug development are not widely documented, its utility as a versatile chemical intermediate is highlighted, suggesting its potential as a starting material for the synthesis of novel pharmaceutical compounds. This document is intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences.

Physical and Chemical Properties

3,4-Dichloro-1-butene is a colorless to yellowish liquid with a pungent odor.[1] It is a volatile and flammable compound.[2][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆Cl₂ | [4][5][6][7] |

| Molecular Weight | 124.99 g/mol | [4][5][6][7][8] |

| CAS Number | 760-23-6 | [4][5][6] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Density | 1.153 g/mL at 25 °C | [9][10] |

| Boiling Point | 122-123 °C | [2][9] |

| Melting Point | -61 °C | [2][5][9] |

| Flash Point | 28 °C (83 °F) | [2][9][11] |

| Refractive Index | 1.4658 at 20 °C | [2][9] |

| Vapor Pressure | 17 mm Hg at 25 °C | [9][11] |

| Vapor Density | 4.31 (vs air) | [1][11] |

| Solubility | Practically insoluble in water.[9] Soluble in benzene (B151609) and chloroform.[1][10] | [1][9][10] |

| Stability | Volatile liquid.[1][10] Vapors may form explosive mixtures with air.[3] | [1][3][10] |

Synthesis and Purification

The commercial synthesis of 3,4-dichloro-1-butene is primarily a two-step process starting from 1,3-butadiene (B125203).[12]

Step 1: Chlorination of 1,3-Butadiene

Butadiene is reacted with chlorine to produce a mixture of two isomers: 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.[12] This reaction can be performed in either the vapor or liquid phase.

Step 2: Isomerization of 1,4-Dichloro-2-butene

The resulting mixture is then subjected to catalytic isomerization to convert the 1,4-dichloro-2-butene isomer into the desired 3,4-dichloro-1-butene.[12]

Purification

The final product, 3,4-dichloro-1-butene, is purified from the reaction mixture by fractional distillation under reduced pressure, taking advantage of its lower boiling point compared to the 1,4-dichloro-2-butene isomer.[12]

Experimental Protocols

Vapor Phase Chlorination of Butadiene

Objective: To synthesize a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.

Materials:

-

1,3-Butadiene gas

-

Chlorine gas

-

Inert gas (e.g., Nitrogen)

-

Tubular reactor

Procedure:

-

Preheat the reactor to a temperature in the range of 240-300 °C.[12]

-

Introduce gaseous 1,3-butadiene and chlorine into the reactor. The molar ratio of butadiene to chlorine should be maintained in excess of 1:1 to minimize the formation of tetrachlorobutane.

-

The reaction is rapid. The product stream is cooled to condense the dichlorobutene isomers.

-

The condensed liquid product, a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene, is collected.

-

The crude product can be analyzed by gas chromatography to determine the isomer ratio.[12]

Safety Precautions: Butadiene is a flammable and carcinogenic gas. Chlorine is a highly toxic and corrosive gas. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12]

Isomerization of this compound Mixture

Objective: To convert 1,4-dichloro-2-butene to 3,4-dichloro-1-butene.

Materials:

-

Crude this compound mixture

-

Copper(I) chloride (catalyst)

-

Organic quaternary ammonium (B1175870) chloride (co-catalyst)

Procedure:

-

In a reaction vessel, charge the crude this compound mixture.

-

Add the copper-based catalyst system.

-

Heat the mixture with stirring to a temperature between 60-120 °C.[12]

-

The reaction progress can be monitored by taking aliquots and analyzing them by gas chromatography to determine the isomer ratio.[12]

-

Continue the reaction until the desired equilibrium is reached.

Chemical Reactivity

The primary documented reaction of 3,4-dichloro-1-butene is its dehydrochlorination to form 2-chloro-1,3-butadiene (chloroprene), a monomer used in the production of synthetic rubber.[13]

Analytical Methods

The analysis of 3,4-dichloro-1-butene is typically performed using gas chromatography (GC), often coupled with a flame ionization detector (FID) or mass spectrometry (MS).

Gas Chromatography (GC): A common method for determining 3,4-dichloro-1-butene in air involves using a packed column (e.g., diatomite impregnated with 10% PFMS 4) heated to 130 °C with nitrogen as the carrier gas and a flame ionization detector.[2]

Spectral Data:

-

¹H NMR: Spectra are available and can be used for structural confirmation.[9]

-

IR Spectroscopy: Infrared spectra are available and show characteristic peaks for the alkene and chloroalkane functional groups.[1][2][11]

Applications in Research and Drug Development

The primary industrial use of 3,4-dichloro-1-butene is as a captive intermediate in the synthesis of chloroprene.[2][10] While it is cited as a pharmaceutical intermediate, specific examples of its incorporation into drug molecules are not prevalent in publicly available literature.[5] Its bifunctional nature, possessing both an alkene and two chloro groups, makes it a potentially versatile building block in organic synthesis for the construction of complex molecular architectures.

Safety and Handling

3,4-Dichloro-1-butene is a hazardous substance and should be handled with extreme care in a well-ventilated area.

Hazard Statements:

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[2]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. 1-Butene, 3,4-dichloro- [webbook.nist.gov]

- 2. 3,4-Dichloro-1-butene | C4H6Cl2 | CID 12971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3R)-3,4-Dichloro-1-butene | C4H6Cl2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. 3,4-Dichloro-1-butene - Pharos [pharos.habitablefuture.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. 3,4-DICHLORO-1-BUTENE(760-23-6) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 1-Butene, 3,4-dichloro- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. sahinlerkimya.com.tr [sahinlerkimya.com.tr]

An In-depth Technical Guide to the Physicochemical Properties of cis- and trans-1,4-dichloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of the geometric isomers, cis- and trans-1,4-dichloro-2-butene (B41546). These compounds are valuable bifunctional intermediates in organic synthesis, particularly in the development of novel therapeutic agents.

Physicochemical Properties

The distinct spatial arrangement of the chlorine atoms in cis- and trans-1,4-dichloro-2-butene gives rise to notable differences in their physical properties. A summary of these key properties is presented in the tables below for easy comparison.

Table 1: Physicochemical Properties of cis-1,4-dichloro-2-butene

| Property | Value |

| Molecular Formula | C₄H₆Cl₂ |

| Molecular Weight | 125.00 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 152 °C at 758 mmHg[1][2] |

| Melting Point | -48 °C[1][2] |

| Density | 1.188 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.489[1][2] |

| Solubility | Soluble in chloroform, methanol (B129727) (slightly).[3] Not miscible or difficult to mix in water. Soluble in alcohol, ether, acetone (B3395972) and benzene.[3] |

Table 2: Physicochemical Properties of trans-1,4-dichloro-2-butene

| Property | Value |

| Molecular Formula | C₄H₆Cl₂ |

| Molecular Weight | 125.00 g/mol |

| Appearance | Colorless liquid with a distinct odor[4] |

| Boiling Point | 155.5 °C[5]; 74-76 °C at 40 mmHg[4][6] |

| Melting Point | 1-3 °C[4][6] |

| Density | 1.183 g/mL at 25 °C[4][6] |

| Refractive Index | n20/D 1.488[4][6] |

| Solubility | Soluble in Chloroform, Ethyl Acetate.[7] Insoluble in water.[8] |

Synthesis and Purification

The industrial production of 1,4-dichloro-2-butene isomers involves the chlorination of 1,3-butadiene (B125203).[9][10] This reaction typically yields a mixture of cis- and trans-1,4-dichloro-2-butene, along with 3,4-dichloro-1-butene (B1205564). The separation of the desired isomer from this mixture is a critical step and is often achieved through fractional distillation.[11][12]

Experimental Protocol: Synthesis of a Mixture of 1,4-Dichloro-2-butene Isomers

This protocol describes a general laboratory-scale synthesis of a mixture of this compound isomers via the chlorination of butadiene.

Materials:

-

1,3-butadiene

-

Chlorine gas

-

Anhydrous solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

-

Reaction vessel equipped with a gas inlet, stirrer, and thermometer, cooled in an ice bath

Procedure:

-

A solution of 1,3-butadiene in an anhydrous solvent is prepared in the reaction vessel and cooled to 0-5 °C.

-

Chlorine gas is bubbled through the stirred solution at a controlled rate, maintaining the reaction temperature below 10 °C.

-

The reaction is monitored by the disappearance of the yellow-green color of chlorine.

-

Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any excess chlorine.

-

The resulting solution contains a mixture of cis- and trans-1,4-dichloro-2-butene and 3,4-dichloro-1-butene.

Experimental Protocol: Purification by Fractional Distillation

The separation of the cis and trans isomers from the reaction mixture can be achieved by fractional distillation under reduced pressure.

Apparatus:

-

Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)

-

Heating mantle with a stirrer

-

Vacuum pump and pressure gauge

-

Receiving flasks cooled in an ice bath

Procedure:

-

The crude mixture of this compound isomers is transferred to the distillation flask.

-

The system is evacuated to the desired pressure.

-

The mixture is heated gently and stirred continuously.

-

Fractions are collected based on their boiling points. Due to the close boiling points of the isomers, a slow and careful distillation is required for efficient separation. The lower-boiling 3,4-dichloro-1-butene will distill first, followed by the cis and then the trans isomers of 1,4-dichloro-2-butene.

Applications in Drug Development

Both cis- and trans-1,4-dichloro-2-butene are versatile bifunctional alkylating agents that serve as key starting materials in the synthesis of various heterocyclic compounds and complex molecules. Their application is particularly notable in the development of nucleoside analogues with potential antiviral and antitumor activities.[6]

The two reactive chloromethyl groups allow for sequential or simultaneous reactions with nucleophiles, such as the nitrogen atoms in purine (B94841) and pyrimidine (B1678525) bases. This reactivity is harnessed to construct the core structures of novel therapeutic candidates.

Synthesis of Unsaturated Acyclic Nucleoside Analogues

A key application of 1,4-dichloro-2-butene in medicinal chemistry is the alkylation of heterocyclic bases to form unsaturated acyclic nucleoside analogues. These compounds mimic natural nucleosides and can interfere with viral replication or cancer cell proliferation.

Experimental Protocol Example: Alkylation of a Purine Base

This protocol provides a general method for the N-alkylation of a purine or pyrimidine base with 1,4-dichloro-2-butene.

Materials:

-

cis- or trans-1,4-dichloro-2-butene

-

Purine or pyrimidine base (e.g., adenine, guanine, cytosine, thymine)

-

A suitable base (e.g., potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))

Procedure:

-

The purine or pyrimidine base is suspended in the anhydrous solvent.

-

The base (e.g., potassium carbonate) is added to the suspension.

-

cis- or trans-1,4-dichloro-2-butene is added to the mixture, which is then stirred at an appropriate temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is then worked up by quenching with water and extracting the product with an organic solvent.

-

The crude product is purified by column chromatography to yield the desired nucleoside analogue.

The resulting unsaturated acyclic nucleoside analogues can then be further modified or directly screened for their biological activity. For instance, studies have shown that nucleoside analogues synthesized from (E)-1,4-dichloro-2-butene exhibit cytotoxic, antitumor, and antiviral activities.[6]

Conclusion

cis- and trans-1,4-dichloro-2-butene are valuable and versatile chemical intermediates with distinct physicochemical properties. Their primary utility lies in their ability to act as bifunctional alkylating agents, a property that has been effectively exploited in the synthesis of complex organic molecules, including a range of nucleoside analogues with potential therapeutic applications. A thorough understanding of their properties and reaction conditions is crucial for their effective use in research and development, particularly in the pharmaceutical industry.

References

- 1. nbinno.com [nbinno.com]

- 2. cis-1,4-Dichloro-2-butene | 1476-11-5 | FD05794 [biosynth.com]

- 3. trans-1,4-Dichloro-2-butene | High-Purity Reagent [benchchem.com]

- 4. Trans-1,4-Dichloro-2-butene CAS 110-57-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Synthesis routes of cis-1,4-Dichloro-2-butene [benchchem.com]

- 6. Unsaturated and carbocyclic nucleoside analogues: synthesis, antitumor, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cis-1,4-Dichloro-2-butene 95 1476-11-5 [sigmaaldrich.com]

- 8. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Dawn of Dichlorobutenes: A Technical Guide to Their Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational discovery and initial scientific investigations into dichlorobutene isomers. These chlorinated hydrocarbons have become pivotal intermediates in industrial organic synthesis, notably in the production of polymers like neoprene and nylon.[1] This document details the early synthesis, separation challenges, and characterization methods that paved the way for their widespread application.

The Genesis of this compound: The Chlorination of 1,3-Butadiene (B125203)

The journey into the world of this compound isomers began with the exploration of 1,3-butadiene's reactivity. In a seminal 1930 publication, I. E. Muskat and H. E. Northrup detailed the preparation of dichlorobutenes through the chlorination of butadiene.[1] Their work revealed that the addition of chlorine to the conjugated diene was not a straightforward reaction yielding a single product, but rather a complex process resulting in a mixture of isomers.[1]

The primary mechanism is an electrophilic addition, which yields two main products: 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene. This is a direct result of the delocalized π-electron system of 1,3-butadiene, which allows for both 1,2- and 1,4-addition of chlorine atoms.[1]

Signaling Pathway of Butadiene Chlorination

The electrophilic addition of chlorine to 1,3-butadiene proceeds through a resonance-stabilized allylic carbocation intermediate. The initial attack by a chlorine molecule on one of the double bonds forms this cation, with the positive charge distributed over carbons 2 and 4. A subsequent attack by a chloride ion at either of these positions leads to the formation of the two primary isomers.[1] The ratio of these isomers is influenced by reaction conditions, particularly temperature.[1]

Initial Investigation and Separation

A significant hurdle in the early investigations was the separation of the newly synthesized this compound isomers. As the isomers exist as a liquid mixture, the primary method available to chemists in the early 20th century was fractional distillation.[1] This technique leverages the differences in the boiling points of the components in a liquid mixture to achieve separation.[1]

Physical Properties of Key this compound Isomers

The successful separation of the this compound isomers was contingent on their differing physical properties, most notably their boiling points. The notable difference in boiling points between 3,4-dichloro-1-butene and the 1,4-dichloro-2-butene isomers made their separation by fractional distillation a feasible, albeit meticulous, process.[1]

| Isomer | Structure | Boiling Point (°C) |

| 3,4-dichloro-1-butene | CH₂=CHCHClCH₂Cl | 123.4 |

| cis-1,4-dichloro-2-butene | cis-ClCH₂CH=CHCH₂Cl | 152.5 |

| trans-1,4-dichloro-2-butene (B41546) | trans-ClCH₂CH=CHCH₂Cl | 155.5 |

Note: Data compiled from various sources.

Beyond fractional distillation, early characterization and confirmation of the isomeric structures relied on a suite of physical and chemical methods, including:[1]

-

Elemental Analysis: To confirm the empirical formula of C₄H₆Cl₂.

-

Density and Refractive Index Measurements: These physical constants provided additional criteria for assessing purity and differentiating between isomers.

-

Chemical Derivatization: Reacting the isolated isomers to form solid derivatives with sharp, distinct melting points was a common method for identification and structural confirmation.

Experimental Protocols

Synthesis of this compound Isomers (based on early 20th-century procedures)

Objective: To synthesize a mixture of this compound isomers via the chlorination of 1,3-butadiene.[1]

Materials:

-

1,3-Butadiene (liquefied or in a suitable inert solvent)

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride, chloroform)

-

Reaction vessel with stirring and cooling capabilities

-

Gas delivery system

Procedure:

-

A solution of 1,3-butadiene in an inert solvent is prepared in the reaction vessel, which is equipped with a stirrer and a cooling bath.[1]

-

Chlorine gas is bubbled through the solution at a controlled rate. A low reaction temperature (typically below 0°C) is maintained to manage the exothermic reaction and influence the isomer ratio.[1]

-

The progress of the reaction is monitored by the uptake of chlorine.[1]

-

Upon completion, any excess dissolved chlorine and hydrogen chloride (a common byproduct) are removed by purging with an inert gas or by washing with a dilute alkaline solution.[1]

-

The solvent is then removed by distillation, yielding a crude mixture of this compound isomers.[1]

Separation and Purification by Fractional Distillation

Objective: To separate the this compound isomers based on their boiling point differences.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Thermometer

Procedure:

-

The crude mixture of this compound isomers is placed in the distillation flask.

-

The apparatus is assembled for fractional distillation.

-

The mixture is heated, and the vapor passes into the fractionating column.

-

The component with the lowest boiling point (3,4-dichloro-1-butene) ascends the column and distills over first.

-

The temperature is carefully monitored, and fractions are collected at their respective boiling points.

Modern Spectroscopic Characterization

Modern analytical techniques provide a more detailed and definitive means of differentiating between the this compound isomers.

NMR spectroscopy is a powerful tool for the structural elucidation of the this compound isomers, with each isomer exhibiting unique chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.[2]

¹H and ¹³C NMR Spectroscopic Data of this compound Isomers

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3,4-dichloro-1-butene | ~5.9 (1H, m), ~5.4 (2H, m), ~4.6 (1H, m), ~3.8 (2H, m) | ~133.5, ~120.0, ~65.0, ~48.0 |

| cis-1,4-dichloro-2-butene | ~5.9 (2H, t), ~4.2 (4H, d) | ~129.0, ~39.0 |

| trans-1,4-dichloro-2-butene | ~5.9 (2H, t), ~4.1 (4H, d) | ~130.0, ~45.0 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data compiled from various sources.[2]

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum.

-

Data Analysis: Process the spectra and identify the chemical shifts and coupling constants for each signal.

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the this compound isomers. Key diagnostic peaks include the C=C stretching and C-H bending vibrations.[2] A notable distinction is the strong IR absorption around 965 cm⁻¹ for the trans-1,4-dichloro-2-butene isomer, which is absent in the cis isomer.[2]

Key Vibrational Spectroscopy Data for this compound Isomers (cm⁻¹)

| Isomer | IR C=C Stretch | IR =C-H Bend (out-of-plane) | Raman C=C Stretch |

| 3,4-dichloro-1-butene | ~1640 | ~990, ~930 | ~1640 |

| cis-1,4-dichloro-2-butene | ~1650 | ~700 | ~1650 |

| trans-1,4-dichloro-2-butene | ~1660 | ~965 | ~1660 (strong) |

Note: Wavenumbers are approximate. Data compiled from various sources.[2]

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., KBr or NaCl) to create a thin film.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty salt plates, followed by the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow and Logical Relationships

The discovery and initial investigation of this compound isomers followed a logical progression from synthesis to separation and characterization, a workflow that remains fundamental in chemical research.

Conclusion

The pioneering work of Muskat and Northrup on the chlorination of butadiene laid the groundwork for the industrial production of this compound isomers. Their initial investigations, centered on controlled reaction conditions and meticulous separation by fractional distillation, not only introduced a valuable class of chemical intermediates but also highlighted the intricacies of electrophilic additions to conjugated systems. The logical workflow of synthesis, separation, and characterization they employed remains a cornerstone of chemical research and development today. The advent of modern spectroscopic techniques has further refined our ability to distinguish and characterize these important isomers, enabling their continued use in a wide array of applications.

References

Dichotomous Pathways: A Technical Guide to Thermodynamic and Kinetic Control in Dichlorobutene Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dichlorobutenes via the chlorination of 1,3-butadiene (B125203) is a classic example of a reaction governed by the principles of thermodynamic versus kinetic control. The distribution of the primary products, 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene, is highly dependent on the reaction conditions. This technical guide provides an in-depth exploration of the underlying principles, detailed experimental protocols, and quantitative data to enable the selective synthesis of the desired isomer.

The Core Reaction: Electrophilic Addition of Chlorine to 1,3-Butadiene

The reaction proceeds through an electrophilic addition mechanism. The pi electrons of the conjugated diene attack a chlorine molecule, forming a resonance-stabilized allylic carbocation. This intermediate is key to understanding the formation of two different products. The positive charge is delocalized over two carbons, allowing for nucleophilic attack by the chloride ion at two different positions, leading to the 1,2-addition product (kinetic) and the 1,4-addition product (thermodynamic).

Data Presentation: Product Distribution

The ratio of the kinetic to thermodynamic product is primarily influenced by temperature and reaction time. Low temperatures and short reaction times favor the kinetic product, while higher temperatures and longer reaction times, often with a catalyst, allow the system to reach equilibrium, favoring the more stable thermodynamic product.

| Product | Addition Type | Control | Low Temperature (-15°C, analogous to Br₂)[1] | High Temperature (Equilibrium at 100°C with catalyst) |

| 3,4-dichloro-1-butene | 1,2-addition | Kinetic | ~60% | 21% |

| 1,4-dichloro-2-butene (cis and trans) | 1,4-addition | Thermodynamic | ~40% | 79% (7% cis, 72% trans) |

Note: A general chlorination of butadiene has been reported to yield a 40:60 ratio of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene under unspecified conditions.[2][3]

Experimental Protocols

Kinetic Control: Synthesis of 3,4-dichloro-1-butene (1,2-Addition Product)

This protocol is designed to favor the formation of the kinetic product by maintaining a low reaction temperature.

Materials:

-

1,3-butadiene

-

Chlorine gas

-

Non-polar solvent (e.g., pentane (B18724) or dichloromethane), pre-cooled to -15°C

-

Three-necked round-bottom flask equipped with a gas inlet tube, a dry ice/acetone condenser, and a mechanical stirrer.

Procedure:

-

In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the solvent, and a dry ice/acetone condenser.

-

Charge the flask with a pre-cooled non-polar solvent.

-

Cool the flask to -15°C using an appropriate cooling bath (e.g., an ice-salt bath or a cryocooler).

-

Bubble a stream of 1,3-butadiene gas through the cold solvent until a desired concentration is reached.

-

Slowly bubble chlorine gas through the stirred solution, maintaining the temperature at -15°C. The reaction is exothermic, so the addition rate of chlorine should be carefully controlled to prevent a temperature increase.

-

Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC) to determine the isomer ratio.

-

Once the desired conversion is achieved, stop the flow of chlorine and purge the system with an inert gas (e.g., nitrogen or argon) to remove any unreacted chlorine and butadiene.

-

The crude product mixture, enriched in 3,4-dichloro-1-butene, can be carefully concentrated under reduced pressure. Further purification can be achieved by fractional distillation, taking advantage of the boiling point difference between the isomers (3,4-dichloro-1-butene: ~123°C; 1,4-dichloro-2-butene: ~155°C).

Thermodynamic Control: Synthesis of 1,4-dichloro-2-butene (1,4-Addition Product)

This protocol facilitates the formation of the more stable thermodynamic product by allowing the reaction mixture to reach equilibrium at a higher temperature, often with the aid of a catalyst. This can be achieved either by direct high-temperature chlorination or by isomerization of the kinetic product.

Method 1: High-Temperature Chlorination (Vapor Phase)

Industrial production often utilizes vapor-phase chlorination at elevated temperatures.

Materials:

-

1,3-butadiene gas

-

Chlorine gas

-

Tubular reactor

Procedure:

-

Preheat a tubular reactor to a temperature in the range of 240-300°C.[4]

-

Introduce a gaseous mixture of 1,3-butadiene and chlorine into the reactor. A molar excess of butadiene is typically used to minimize the formation of higher chlorinated byproducts.

-

The hot gaseous effluent from the reactor, containing a mixture of dichlorobutenes, is cooled to condense the products.

-

The product mixture, which will be at or near thermodynamic equilibrium, will be rich in 1,4-dichloro-2-butene.

-

The isomers can be separated by fractional distillation.

Method 2: Isomerization of 3,4-dichloro-1-butene

This method starts with the kinetically favored product and converts it to the thermodynamically favored one.

Materials:

-

Crude mixture of dichlorobutenes (or isolated 3,4-dichloro-1-butene)

-

Isomerization catalyst (e.g., a copper-based catalyst or a solid acid catalyst like Fe₂O₃/TiO₂)

-

Reaction flask with a reflux condenser and magnetic stirrer

Procedure:

-

Place the mixture of dichlorobutenes into a reaction flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a catalytic amount of the chosen isomerization catalyst.

-

Heat the mixture with stirring to a temperature between 80°C and 120°C.

-

Monitor the progress of the isomerization by GC analysis of aliquots taken at regular intervals.

-

Once the equilibrium is reached (the isomer ratio remains constant), cool the reaction mixture.

-

The catalyst can be removed by filtration (for solid catalysts) or by washing with an appropriate aqueous solution.

-

The resulting mixture, now enriched in 1,4-dichloro-2-butene, can be purified by fractional distillation.

Mandatory Visualization

Reaction Pathway Diagram

Caption: Reaction pathway for the chlorination of 1,3-butadiene.

Experimental Workflow: Kinetic vs. Thermodynamic Control

Caption: Workflow for selective dichlorobutene synthesis.

References

The Resonance-Stabilized Allylic Carbocation in Butadiene Chlorination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the chlorination of 1,3-butadiene (B125203), with a specific focus on the pivotal role of the resonance-stabilized allylic carbocation intermediate. Understanding the mechanistic intricacies of this reaction is paramount for controlling product selectivity, optimizing reaction conditions, and designing novel synthetic pathways in various chemical and pharmaceutical applications. This document provides a comprehensive overview of the reaction mechanism, quantitative data on product distribution under kinetic and thermodynamic control, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Introduction: The Significance of Butadiene Chlorination

The electrophilic addition of chlorine to 1,3-butadiene is a classic example of a reaction that yields multiple products through a common intermediate. The reaction proceeds via a resonance-stabilized allylic carbocation, which can be attacked by a chloride ion at two different positions, leading to the formation of 1,2- and 1,4-addition products.[1][2] The distribution of these products is highly dependent on the reaction conditions, particularly temperature, a concept explained by the principles of kinetic and thermodynamic control.[1][3][4] A thorough understanding of these principles is essential for selectively synthesizing the desired dichlorobutene isomer, which are valuable intermediates in the production of polymers like neoprene and other specialty chemicals.[5]

The Reaction Mechanism: Formation of the Allylic Carbocation

The chlorination of 1,3-butadiene is an electrophilic addition reaction. The initial step involves the attack of a chlorine molecule on one of the double bonds of the butadiene molecule. This leads to the formation of a resonance-stabilized allylic carbocation.[1]

The positive charge in this intermediate is not localized on a single carbon atom but is delocalized over two carbons (C2 and C4) through resonance.[6] This delocalization significantly stabilizes the carbocation.[7] The resonance hybrid of the allylic carbocation has two major contributing resonance structures.[1][6]

The chloride ion, acting as a nucleophile, can then attack either of the two carbons bearing a partial positive charge.

-

1,2-Addition: Attack at the C2 carbon results in the formation of 3,4-dichloro-1-butene. This is generally the kinetic product, meaning it is formed faster, typically at lower temperatures.[1][3][4]

-

1,4-Addition: Attack at the C4 carbon leads to the formation of 1,4-dichloro-2-butene. This is typically the thermodynamic product, as it is the more stable isomer, and its formation is favored at higher temperatures where the reaction is reversible.[1][3][4]

Visualization of the Reaction Mechanism

The following diagram illustrates the formation of the resonance-stabilized allylic carbocation and the subsequent nucleophilic attack leading to the 1,2- and 1,4-addition products.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. chem.ualberta.ca [chem.ualberta.ca]

- 7. 5.9 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

An In-depth Technical Guide to the Commercial Production Methods for Dichlorobutene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core commercial methodologies for the production of dichlorobutene isomers. Dichlorobutenes are crucial intermediates in the synthesis of various commercially significant chemicals, including chloroprene, which is the monomer for neoprene synthetic rubber.[1][2] The industrial synthesis primarily revolves around the chlorination of 1,3-butadiene (B125203), leading to a mixture of isomers that can be further processed to obtain the desired products.[1][3]

Core Synthesis Pathway: Chlorination of 1,3-Butadiene

The predominant commercial route to this compound isomers is the chlorination of 1,3-butadiene. This reaction yields a mixture of two primary isomers: 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene (both cis and trans forms).[3][4][5] The reaction can be conducted in either the vapor or liquid phase, with the choice of phase influencing the reaction conditions and isomer distribution.[3][6]

The electrophilic addition of chlorine to the conjugated diene system of butadiene proceeds via both 1,2-addition and 1,4-addition mechanisms, leading to the formation of the different isomers.[1] Temperature is a critical parameter in controlling the product ratio, with higher temperatures favoring the thermodynamically more stable 1,4-dichloro-2-butene.[1]

The following table summarizes the key quantitative data for the chlorination of 1,3-butadiene in both the vapor and liquid phases.

| Parameter | Vapor Phase Chlorination | Liquid Phase Chlorination |

| Temperature | 240-300 °C[3] | 25-100 °C[3] |

| Pressure | Atmospheric[3] | Sufficient to maintain the liquid phase[3] |

| Butadiene:Chlorine Molar Ratio | Typically, a slight excess of butadiene is used to minimize polychlorination. | Varies, but often near stoichiometric. |

| Catalyst | Generally non-catalytic, but catalysts can be used to influence isomer ratios. | Can be non-catalytic or use catalysts like iron chlorides. |

| Primary Products | Mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.[3] | Mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.[3] |

| Reported Isomer Ratio (3,4- vs 1,4-) | The ratio is temperature-dependent; higher temperatures favor the 1,4-isomer.[1] | A common ratio reported is 40:60 (3,4-dichloro-1-butene:1,4-dichloro-2-butene).[4][5] |

| Overall Yield | High overall yield of dichlorobutenes.[6] A yield of 93% has been reported at 300-350 °C.[7] | High overall yield of dichlorobutenes.[6] |

Isomerization of Dichlorobutenes

The mixture of this compound isomers from the chlorination step is often subjected to catalytic isomerization to enrich the desired isomer.[3] For the production of chloroprene, 3,4-dichloro-1-butene is the key intermediate.[4] Therefore, the isomerization process is typically designed to convert 1,4-dichloro-2-butene into 3,4-dichloro-1-butene.[3] This is a reversible equilibrium-controlled process.

Various catalysts have been developed for this isomerization, with copper-based catalysts being common.[8] Iron-based catalysts, such as cyclopentadienyl (B1206354) iron dicarbonyl dimer, have also been shown to be highly active, though their industrial use may be limited by cost.[8]

The following table summarizes the key quantitative data for the catalytic isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene.

| Parameter | Catalytic Isomerization |

| Temperature | 60-120 °C[3] |

| Catalyst | Copper compounds (e.g., copper(I) chloride) with cocatalysts, or iron complexes.[3][8] |

| Equilibrium Mixture Composition (at 100°C) | Liquid Phase: 21% 3,4-dichloro-1-butene, 7% cis-1,4-dichloro-2-butene, 72% trans-1,4-dichloro-2-butene. |

| Vapor Phase: 52% 3,4-dichloro-1-butene, 6% cis-1,4-dichloro-2-butene, 42% trans-1,4-dichloro-2-butene. | |

| Separation Method | Fractional distillation is used to separate the isomers based on their different boiling points.[3] |

Experimental Protocols

The following are generalized experimental protocols for the key steps in the commercial production of this compound isomers. These are based on information from various sources and represent a synthesis of common industrial practices.

Objective: To synthesize a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene via the vapor phase reaction of butadiene and chlorine.[3]

Materials:

-

1,3-Butadiene (gas)

-

Chlorine (gas)

-

Inert gas (e.g., nitrogen) for purging

Procedure:

-

Preheating: The reactor is preheated to the desired temperature, typically in the range of 280-400°C.[3]

-

Reactant Feed: Gaseous 1,3-butadiene and chlorine are fed into the reactor. The molar ratio of butadiene to chlorine is maintained in slight excess of butadiene to minimize the formation of tetrachlorobutanes.

-

Reaction: The reaction is highly exothermic. The reactor design must allow for efficient heat removal to maintain the desired temperature profile. The residence time in the reactor is controlled to ensure high conversion.

-

Quenching and Product Collection: The hot reactor effluent, containing the this compound isomers, unreacted starting materials, and hydrogen chloride byproduct, is rapidly cooled (quenched) to prevent further reactions and isomerization. The crude product is condensed and collected.

-

Purification: The crude product is then subjected to a purification process, which may include washing with a dilute alkaline solution to remove HCl, followed by fractional distillation to separate the this compound isomers from byproducts and unreacted starting materials.[1]

Objective: To isomerize 1,4-dichloro-2-butene to 3,4-dichloro-1-butene using a copper-based catalyst.[3]

Materials:

-

A mixture of this compound isomers (primarily 1,4-dichloro-2-butene)

-

Copper-based catalyst (e.g., a mixture of a copper compound and a chlorine-containing aniline (B41778) derivative)[8]

-

Inert atmosphere (e.g., nitrogen)

Procedure:

-

Catalyst Preparation: The catalyst system is prepared and charged into the isomerization reactor.

-

Reactant Feed: The this compound isomer mixture is fed into the reactor.

-

Isomerization Reaction: The mixture is heated to the reaction temperature, typically between 60-120°C, under an inert atmosphere.[3] The reaction is continued until equilibrium is approached or the desired isomer ratio is achieved.

-

Product Purification: Once the isomerization is complete, the desired 3,4-dichloro-1-butene can be separated from the higher-boiling 1,4-dichloro-2-butene and the non-volatile catalyst by fractional distillation, often under reduced pressure.[3] The lower boiling point of 3,4-dichloro-1-butene (123°C) compared to 1,4-dichloro-2-butene (155°C) facilitates this separation.[3]

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 3,4-Dichloro-1-butene | C4H6Cl2 | CID 12971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DE10110641A1 - Isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene, or vice-versa, e.g. to provide starting material for 2-chloroprene, is catalyzed by iron-cyclopentadienyl derivative - Google Patents [patents.google.com]

3,4-Dichloro-1-butene: A Comprehensive Technical Guide

CAS Number: 760-23-6

Molecular Weight: 124.99 g/mol .[1]

This technical guide provides an in-depth overview of 3,4-dichloro-1-butene (B1205564), a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and safety protocols.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for 3,4-dichloro-1-butene, including its physical, chemical, and toxicological properties.

Table 1: Physical and Chemical Properties of 3,4-Dichloro-1-butene

| Property | Value | Source(s) |

| Molecular Formula | C4H6Cl2 | [1] |

| Melting Point | -61 °C | [1] |

| Boiling Point | 123 °C | [2] |

| Density | 1.15 g/mL at 25 °C | |

| Flash Point | 83 °F (28 °C) | [1] |

| Vapor Pressure | 17 mm Hg at 25 °C | |

| Water Solubility | Practically insoluble | |

| Refractive Index | n20/D 1.4658 |

Table 2: Toxicological Data for 3,4-Dichloro-1-butene

| Parameter | Value | Species | Source(s) |

| Oral LD50 | ~940 mg/kg | Rat | [3] |

| Inhalation LC50 | ~2100 ppm | Rat | [3] |

Table 3: Environmental Fate Data for 3,4-Dichloro-1-butene

| Parameter | Value | Source(s) |

| Bioconcentration Factor (BCF) | 0.59 to 13.3 (in carp) | [1] |

| Atmospheric Half-life (Hydroxyl Radicals) | ~19 hours | |

| Atmospheric Half-life (Ozone) | ~23 hours |

Synthesis and Manufacturing

The primary industrial synthesis of 3,4-dichloro-1-butene involves a two-step process starting from 1,3-butadiene (B125203).[2] This process includes the chlorination of butadiene followed by the isomerization of the resulting dichlorobutene mixture.[2]

Experimental Protocols

Protocol 1: Vapor Phase Chlorination of 1,3-Butadiene

This protocol describes the synthesis of a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.[2]

-

Objective: To produce a mixture of dichlorobutenes via the vapor-phase reaction of 1,3-butadiene and chlorine.

-

Materials: 1,3-Butadiene (gas), Chlorine (gas), Nitrogen (for inerting).

-

Equipment: Gas flow meters, packed or unpacked tubular reactor (glass or nickel), heating furnace, condenser, and a collection flask.

-

Procedure:

-

The reactor system is assembled and purged with dry nitrogen to eliminate air and moisture.[2]

-

The reactor is heated to a temperature between 280-400°C.[2]

-

Gaseous 1,3-butadiene and chlorine are introduced into the reactor. A molar ratio of at least 10:1 (butadiene to chlorine) is maintained to minimize the formation of higher chlorinated byproducts.[2]

-

The reaction products are cooled in a condenser to liquefy the dichlorobutenes, which are then collected.[2]

-

Unreacted butadiene can be collected in a cold trap for recycling.[2]

-

Protocol 2: Isomerization of 1,4-Dichloro-2-butene

This protocol details the conversion of the 1,4-dichloro-2-butene isomer to the desired 3,4-dichloro-1-butene.[2]

-

Objective: To isomerize 1,4-dichloro-2-butene to 3,4-dichloro-1-butene.

-

Materials: Crude this compound mixture, catalyst (e.g., copper(I) chloride, copper naphthenate).[2]

-

Equipment: Round-bottom flask, heating mantle with stirring, distillation apparatus.

-

Procedure:

-

The crude this compound mixture is added to a flask containing the catalyst (1-15% by weight of the dichlorobutenes).[2]

-

The mixture is heated with stirring to a temperature between 80°C and 120°C under reduced pressure (50-300 mm Hg).[2]

-

The progress of the isomerization is monitored by gas chromatography.[2]

-

Protocol 3: Purification by Fractional Distillation

-

Objective: To separate 3,4-dichloro-1-butene from the reaction mixture.

-

Equipment: Fractional distillation apparatus.

-

Procedure:

Analytical Methods

A chromatographic method is available for the determination of 3,4-dichloro-1-butene in air.[4] The method utilizes a 2-meter long, 4 mm diameter analytical column filled with diatomite impregnated with 10% PFMS 4, heated to 130°C.[4] A flame ionization detector is used with nitrogen as the carrier gas.[4]

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationships in the production of 3,4-dichloro-1-butene.

Safety and Handling

3,4-Dichloro-1-butene is a hazardous substance and requires careful handling. It is classified as a flammable liquid and is harmful if swallowed or inhaled. It causes severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[2] Work should be conducted in a well-ventilated area, and sources of ignition must be avoided.[2]

In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water. If inhaled, move the person to fresh air and seek immediate medical attention. For eye contact, rinse cautiously with water for several minutes.

References

Formation of Dichlorobutene via Vapor Phase Chlorination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The vapor phase chlorination of butene is a cornerstone industrial process for the synthesis of dichlorobutenes, critical intermediates in the production of synthetic rubbers and various specialty chemicals. This guide provides a comprehensive technical overview of the reaction, detailing the underlying mechanisms, experimental methodologies, and product distributions. A key focus is the differentiation between free-radical and ionic pathways, which are highly dependent on reaction conditions and lead to distinct isomer profiles. This document summarizes quantitative data from key studies, presents detailed experimental protocols, and provides visual representations of reaction pathways and experimental workflows to aid in research and process development.

Introduction

The chlorination of butene isomers (1-butene, cis-2-butene, and trans-2-butene) in the vapor phase is a complex process that can yield a variety of dichlorinated butene and butane (B89635) isomers. The reaction is highly exothermic and can proceed through two primary mechanistic routes: a free-radical chain reaction, typically favored at higher temperatures and initiated by UV light or radical initiators, and an ionic (electrophilic) addition, which is more common in the liquid phase but can also occur in the vapor phase, particularly in the absence of radical initiators.[1] The distribution of the resulting products is highly sensitive to reaction conditions such as temperature, reactant concentrations, and the presence of catalysts or inhibitors. Understanding and controlling these parameters is crucial for selectively synthesizing the desired dichlorobutene isomers.

Reaction Mechanisms

The vapor phase chlorination of butene can proceed via two distinct pathways, free-radical and ionic, which govern the resulting product distribution.

Free-Radical Chlorination